Cas no 1806304-12-0 (4,5-Dibromo-2-(difluoromethoxy)benzyl bromide)

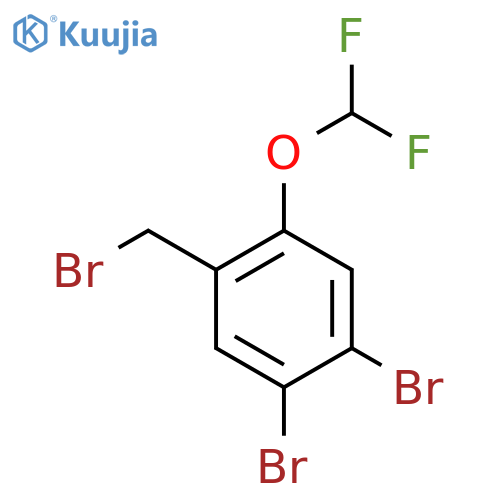

1806304-12-0 structure

商品名:4,5-Dibromo-2-(difluoromethoxy)benzyl bromide

CAS番号:1806304-12-0

MF:C8H5Br3F2O

メガワット:394.833507299423

CID:4974387

4,5-Dibromo-2-(difluoromethoxy)benzyl bromide 化学的及び物理的性質

名前と識別子

-

- 4,5-Dibromo-2-(difluoromethoxy)benzyl bromide

-

- インチ: 1S/C8H5Br3F2O/c9-3-4-1-5(10)6(11)2-7(4)14-8(12)13/h1-2,8H,3H2

- InChIKey: RIXNNMKCJORMLT-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=C(C(=CC=1OC(F)F)Br)Br

計算された属性

- せいみつぶんしりょう: 393.78381 g/mol

- どういたいしつりょう: 391.78586 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2

- ぶんしりょう: 394.83

- 疎水性パラメータ計算基準値(XlogP): 4.8

4,5-Dibromo-2-(difluoromethoxy)benzyl bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013020336-500mg |

4,5-Dibromo-2-(difluoromethoxy)benzyl bromide |

1806304-12-0 | 97% | 500mg |

847.60 USD | 2021-06-24 | |

| Alichem | A013020336-1g |

4,5-Dibromo-2-(difluoromethoxy)benzyl bromide |

1806304-12-0 | 97% | 1g |

1,549.60 USD | 2021-06-24 | |

| Alichem | A013020336-250mg |

4,5-Dibromo-2-(difluoromethoxy)benzyl bromide |

1806304-12-0 | 97% | 250mg |

504.00 USD | 2021-06-24 |

4,5-Dibromo-2-(difluoromethoxy)benzyl bromide 関連文献

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Shubo Wang,Jun Pu,Yao Tong,Yuanyuan Cheng,Yan Gao,Zhenghua Wang J. Mater. Chem. A, 2014,2, 5434-5440

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

1806304-12-0 (4,5-Dibromo-2-(difluoromethoxy)benzyl bromide) 関連製品

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量